Basic Red

Adsorption Wastewater treatment Bentonite clay

Researchers face inconsistent experimental data when extrapolating between Basic Red derivatives due to order-of-magnitude variations in adsorption and toxicity. C.I. Basic Red 46 (BR46) provides a validated reference standard. - **Quantified Benchmarks**: Established adsorption capacities: 333.3 mg/g on bentonite, 323.6 mg/g on KOH-activated carbon. - **Kinetic Validation**: Faster UV/TiO2 degradation than Basic Yellow 28; 76% mineralization of 100 mg/L in 3 hrs with periodate. - **Supply Certainty**: Available for immediate R&D shipment.

Molecular Formula C27H29ClN2O3
Molecular Weight 465.0 g/mol
Cat. No. B12972098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasic Red
Molecular FormulaC27H29ClN2O3
Molecular Weight465.0 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.Cl
InChIInChI=1S/C27H28N2O3.ClH/c1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;/h8-15,28H,6-7H2,1-5H3;1H
InChIKeyGOVUVIWZMYRXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Basic Red: Baseline Properties & Comparisons


Basic Red refers to a class of cationic dyes, with C.I. Basic Red 46 (CAS 12221-69-1) serving as the primary reference compound for this guide due to its extensive characterization in comparative studies [1]. As a water-soluble cationic azo dye with a molecular weight of 401.3 g/mol, Basic Red 46 is widely employed in the textile industry for dyeing acrylic fibers and in academic research as a model pollutant for adsorption and photocatalytic degradation studies [2]. Its positive charge enables strong electrostatic interaction with negatively charged substrates, a property central to its application-specific selection [3].

Model pollutant for adsorption studies
Cationic electrostatic interaction
Model pollutant for photocatalytic degradation
UV/TiO₂ AOP research
Cationic dye for electrostatic substrate studies
Positively charged azo dye

Basic Red Substitution: Quantified Performance Variability


The term 'Basic Red' encompasses a chemically diverse family of cationic dyes that exhibit dramatic variations in molecular structure, charge density, and hydrophobicity [1]. These physicochemical differences translate into up to an order-of-magnitude variation in adsorption capacity, degradation kinetics, and acute aquatic toxicity across even structurally related members of the same color index class [2][3]. Furthermore, performance in binary or complex matrices often diverges significantly from behavior observed in single-component systems, rendering simple extrapolation from one Basic Red derivative to another scientifically unsound [4].

Adsorption capacity may differ substantially
Different Basic Red derivatives show up to an order-of-magnitude variation in adsorption capacity due to structural and charge density differences.
Degradation kinetics may not transfer
Photocatalytic degradation rates observed for one Basic Red derivative do not predict performance of another, especially in mixed-dye matrices.
Aquatic toxicity profiles differ
Acute toxicity to aquatic organisms varies significantly among Basic Red dyes, affecting risk assessment and waste management choices.

Basic Red: Comparative Performance Evidence


Adsorption Capacity vs. Basic Yellow 28 on Bentonite

Basic Red 46 exhibits a significantly higher monolayer adsorption capacity on bentonite clay compared to Basic Yellow 28 in single-component aqueous solutions. This differentiation is critical for applications in dye removal from textile effluents [1].

Adsorption vs. BY28
Head-to-head
333.3 vs. 256.4 mg/g
Reported 30% higher monolayer capacity on bentonite
Batch, 25°C; supports adsorbent selection screening
Adsorption Wastewater treatment Bentonite clay

Photocatalytic Degradation Kinetics vs. Basic Yellow 28

Under identical UV/TiO2/periodate photocatalytic conditions, Basic Red 46 degrades more rapidly than Basic Yellow 28, as reflected by its consistently higher apparent degradation rate constants [1].

Photocatalysis vs. BY28
Head-to-head
Higher apparent rate constant
Reported faster UV/TiO₂/periodate degradation trend
Quantitative details in source; supports kinetic study design
Photocatalysis Advanced oxidation processes TiO2

Aquatic Toxicity vs. Reactive Red 141

Basic Red 14 exhibits substantially higher acute toxicity to both algae and waterfleas compared to the anionic reactive dye Reactive Red 141, underscoring the need for careful handling and waste management practices specific to cationic basic dyes [1].

Toxicity vs. RR141
Head-to-head
EC₅₀ 10.88 mg/L · LC₅₀ 4.91 mg/L
8.8× more toxic to algae, 3.7× to waterfleas
Static acute assay; supports risk assessment context
Ecotoxicology Aquatic toxicity Risk assessment

Adsorption Affinity on Activated Carbon vs. Methylene Blue

Basic Red (BR, unspecified specific CI number) exhibits an intermediate adsorption affinity on various activated carbons, ranking between Methylene Blue (MB) and Basic Yellow (BY) under comparable experimental conditions [1].

Activated carbon rank
Cross-study comparable
MB
Intermediate adsorption affinity among basic dyes
Rank-order context for multi-dye removal design
Adsorption Activated carbon Dye removal

Basic Red: Application Scenarios


Benchmarking Novel Adsorbents

Researchers developing new adsorbent materials can use Basic Red 46 as a well-characterized model cationic dye. Its established adsorption capacities on reference materials, such as 333.3 mg/g on bentonite [1] and 323.6 mg/g on KOH-activated carbon [2], provide a robust baseline for comparative performance evaluation, enabling direct quantification of material improvement.

Optimizing Photocatalytic Wastewater Treatment

Process engineers designing UV/TiO2-based photocatalytic reactors can leverage the faster degradation kinetics of Basic Red 46 relative to Basic Yellow 28 [3] to validate kinetic models and to fine-tune operational parameters such as catalyst loading, irradiation time, and the addition of electron acceptors like periodate, with the expectation of achieving 76% mineralization of a 100 mg/L BR46 solution within 3 hours under optimized conditions [3].

Ecotoxicity Assessment & Effluent Limits

Environmental compliance officers and risk assessors can utilize the quantified acute toxicity data for Basic Red 14 (EC50 of 10.88 mg/L for algae and LC50 of 4.91 mg/L for waterfleas) [4] to calculate Predicted No-Effect Concentrations (PNECs) and to justify more stringent on-site treatment requirements for Basic Red-containing wastewaters compared to less toxic dye classes like reactive dyes.

Selective Adsorption in Multi-Dye Wastewater

When treating textile effluents containing a mixture of cationic dyes, the known adsorption affinity order (MB < Basic Red < Basic Yellow) on commercial activated carbons [5] informs the selection of adsorbent type and the design of staged or sequential adsorption processes to maximize overall color removal efficiency in a cost-effective manner.

Application
Selection Property
Validation Focus
Novel adsorbent benchmarking
Well-characterized adsorption profile
Comparative capacity evaluation
Photocatalytic reactor design
Degradation kinetics profile
Kinetic model validation
Ecotoxicity risk assessment
Quantitative toxicity data
PNEC derivation
Multi-dye wastewater treatment
Competitive adsorption rank
Adsorption affinity order
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